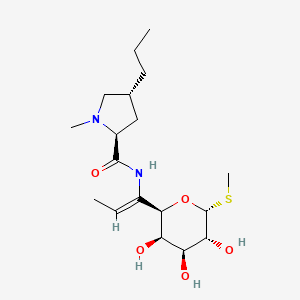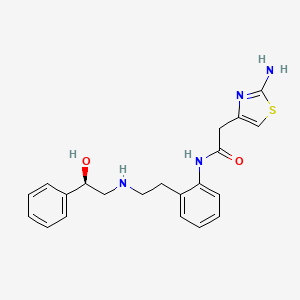
ortho-Mirabegron
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ortho-Mirabegron is a selective beta-3 adrenergic receptor agonist primarily used for the treatment of overactive bladder (OAB) and neurogenic detrusor overactivity (NDO). It works by relaxing the detrusor muscle in the bladder, thereby increasing bladder capacity and reducing symptoms of urgency and frequency .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ortho-Mirabegron involves multiple steps, including the formation of key intermediates and their subsequent reactions. One common method involves the use of high-performance liquid chromatography (HPLC) for the separation and purification of the compound . The synthetic route typically includes:
Formation of the thiazole ring: This is achieved through a cyclization reaction involving appropriate starting materials.
Introduction of the beta-3 adrenergic agonist moiety: This step involves the coupling of the thiazole ring with a suitable beta-3 agonist precursor.
Purification: The final product is purified using HPLC to ensure high purity and yield.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process includes:
Bulk synthesis: Large quantities of starting materials are reacted under controlled conditions to form the desired intermediates.
Purification and crystallization: The crude product is purified using techniques such as crystallization and HPLC.
Quality control: The final product undergoes rigorous quality control to ensure it meets industry standards.
Análisis De Reacciones Químicas
Types of Reactions
Ortho-Mirabegron undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: The addition of hydrogen or removal of oxygen, typically using reducing agents.
Substitution: Replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Methanol, ethanol, water.
Catalysts: Palladium on carbon, platinum oxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce dehydroxylated compounds .
Aplicaciones Científicas De Investigación
Ortho-Mirabegron has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying beta-3 adrenergic receptor agonists.
Biology: Investigated for its effects on bladder muscle cells and other tissues.
Medicine: Primarily used for treating overactive bladder and neurogenic detrusor overactivity
Industry: Employed in the development of new pharmaceuticals targeting beta-3 adrenergic receptors.
Mecanismo De Acción
Ortho-Mirabegron exerts its effects by selectively activating beta-3 adrenergic receptors in the bladder. This activation leads to the relaxation of the detrusor smooth muscle during the urine storage phase, thereby increasing bladder capacity. The molecular targets involved include the beta-3 adrenergic receptors, which mediate the relaxation response .
Comparación Con Compuestos Similares
Similar Compounds
Vibegron: Another beta-3 adrenergic receptor agonist used for treating overactive bladder.
Solifenacin: An antimuscarinic agent used in combination with beta-3 agonists for enhanced efficacy.
Uniqueness
Ortho-Mirabegron is unique in its selective activation of beta-3 adrenergic receptors, which distinguishes it from other treatments like antimuscarinic agents that have broader receptor activity. This selectivity results in fewer side effects and a more favorable safety profile .
Propiedades
Fórmula molecular |
C21H24N4O2S |
|---|---|
Peso molecular |
396.5 g/mol |
Nombre IUPAC |
2-(2-amino-1,3-thiazol-4-yl)-N-[2-[2-[[(2R)-2-hydroxy-2-phenylethyl]amino]ethyl]phenyl]acetamide |
InChI |
InChI=1S/C21H24N4O2S/c22-21-24-17(14-28-21)12-20(27)25-18-9-5-4-6-15(18)10-11-23-13-19(26)16-7-2-1-3-8-16/h1-9,14,19,23,26H,10-13H2,(H2,22,24)(H,25,27)/t19-/m0/s1 |
Clave InChI |
CXHPTFWIGBBNKE-IBGZPJMESA-N |
SMILES isomérico |
C1=CC=C(C=C1)[C@H](CNCCC2=CC=CC=C2NC(=O)CC3=CSC(=N3)N)O |
SMILES canónico |
C1=CC=C(C=C1)C(CNCCC2=CC=CC=C2NC(=O)CC3=CSC(=N3)N)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(3aR,7R,7aR)-Ethyl 2,2-Diethyl-7-((methylsulfonyl)oxy)-3a,4,7,7a-tetrahydrobenzo[d][1,3]dioxole-5-carboxylate](/img/structure/B13433539.png)
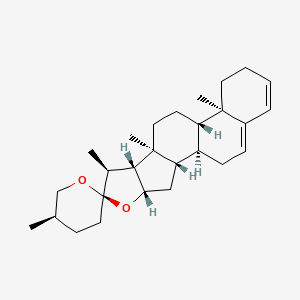

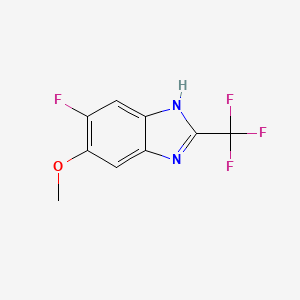
![1-Cyclopropyl-6-fluoro-1,4-dihydro-8-methoxy-7-(octahydro-2-oxo-6H-pyrrolo[3,4-b]pyridin-6-yl)-4-oxo-3-quinolinecarboxylic Acid](/img/structure/B13433569.png)
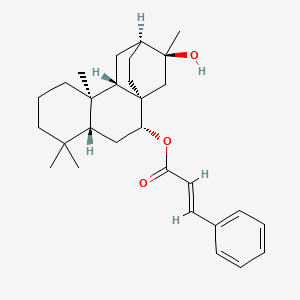
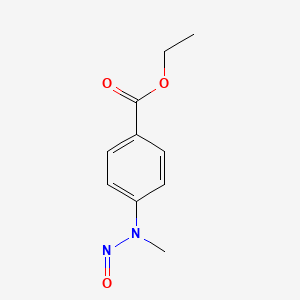
![(S)-(1R,3r,5S)-8-Isopropyl-8-azabicyclo[3.2.1]octan-3-yl 3-Acetoxy-2-phenylpropanoate](/img/structure/B13433590.png)
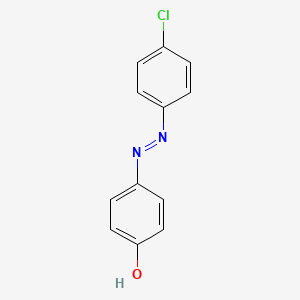
![3-[(1-methyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]-8-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B13433596.png)
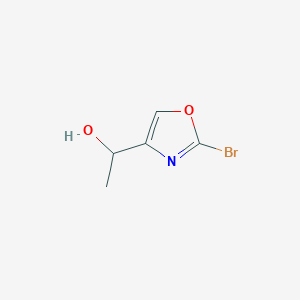
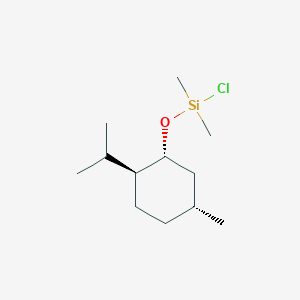
![(2S)-2-amino-5-[[4-oxo-5-[(2S,3R)-2,3,4-trihydroxybutyl]imidazolidin-2-ylidene]amino]pentanoic acid](/img/structure/B13433613.png)
